molecular formula C21H22N4O3S B3200986 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide CAS No. 1019096-72-0

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide

Cat. No.: B3200986
CAS No.: 1019096-72-0
M. Wt: 410.5 g/mol
InChI Key: OWTANPRKKJUNHI-UHFFFAOYSA-N
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Description

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide is a synthetic chemical compound supplied for research purposes. This molecule features a benzodioxole group linked to a methylpyrazole via a thiazole core, with a terminal cyclohexanecarboxamide moiety. This specific structure suggests potential for investigation in various biochemical pathways. Compounds containing the benzodioxole group have been studied for their ability to interact with neurological receptors and as fragments in medicinal chemistry . Furthermore, related N-substituted pyrazole derivatives have demonstrated significant research value in areas such as cell proliferation and autophagy modulation, showing submicromolar activity in certain cancer cell lines and representing a class of compounds with a potentially novel mechanism of action . Researchers may explore this compound's utility in developing novel biochemical probes. Its mechanism of action is currently undefined and requires characterization by the researcher. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-9-19(23-20(26)14-5-3-2-4-6-14)25(24-13)21-22-16(11-29-21)15-7-8-17-18(10-15)28-12-27-17/h7-11,14H,2-6,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTANPRKKJUNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCCC2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes several key functional groups: a thiazole ring, a benzodioxole moiety, and a pyrazole derivative. The molecular formula is C22H24N4O4SC_{22}H_{24}N_4O_4S with a molecular weight of approximately 452.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various pathological processes. The unique structural features enable it to modulate the activity of these targets, leading to significant pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including:

  • Colon carcinoma (HCT-116) : IC50 values around 6.2 μM .
  • Breast cancer (MCF-7) : Significant cytotoxicity was observed with IC50 values ranging from 27.3 μM to 43.4 μM for different derivatives .

These findings suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

Anti-fibrotic Activity

The compound's analogs have been reported to exhibit anti-fibrotic effects by inhibiting collagen synthesis in hepatic stellate cells. This mechanism involves the modulation of transforming growth factor-beta (TGF-β) signaling pathways, which are critical in fibrosis development .

Case Studies and Research Findings

Several research studies have focused on the biological activity of compounds related to this compound:

  • Study on Hepatic Fibrosis : A study evaluated the anti-fibrotic potential of thiazole derivatives in a rat model of hepatic fibrosis induced by dimethylnitrosamine (DMN). The results indicated a significant reduction in collagen deposition and TGF-β expression .
  • Cytotoxicity Screening : Another investigation assessed the cytotoxicity of various thiazole derivatives against multiple cancer cell lines, revealing that certain derivatives had potent inhibitory effects on cell viability .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Reference
AnticancerHCT-116 (Colon)6.2
AnticancerMCF-7 (Breast)27.3 - 43.4
Anti-fibroticHepatic Stellate CellsNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a benzodioxole-thiazole-pyrazole backbone with several derivatives in the evidence. Key structural variations include:

Compound Name Core Structure R1 (Thiazole Substituent) R2 (Carboxamide Group) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, MS)
Target Compound Benzodioxole-Thiazole-Pyrazole 4-(Benzo[d][1,3]dioxol-5-yl) Cyclohexanecarboxamide N/A N/A N/A
Compound 3a Pyrazole-Carboxamide 4-Cyano-1-phenyl Phenyl 68 133–135 δ 8.12 (s, 1H), MS: 403.1 [M+H]+
Compound 74 Benzodioxole-Thiazole-Cyclopropane 4-(4-Methoxyphenyl) Cyclopropanecarboxamide 20 N/A N/A
Compound 93 Benzodioxole-Thiazole-Cyclopropane 4-(4-Chlorophenyl) Cyclopropanecarboxamide 16 N/A δ 11.98 (s, NH), MS: Not reported
Compound 34 Benzodioxole-Thiazole-Cyclopropane 4-Phenyl Cyclopropanecarboxamide 18 N/A N/A
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Thiazole-Pyrazole-Acetamide 4-Phenyl Acetamide N/A N/A δ 2.42 (s, CH3), MS: Not reported

Key Observations :

  • Carboxamide Group : The target compound’s cyclohexanecarboxamide group provides greater steric bulk compared to cyclopropanecarboxamide (Compounds 74, 93, 34) or acetamide (Compound 41), which may enhance hydrophobic interactions but reduce solubility .
  • Thiazole Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 93) lower yields (16%) compared to electron-neutral substituents (e.g., phenyl in Compound 3a, 68%) due to steric and electronic effects during coupling reactions .
  • Spectral Trends : The ¹H-NMR signals for pyrazole protons (δ ~8.12 ppm) and aromatic protons (δ 7.2–7.6 ppm) are consistent across analogs, confirming structural integrity .
Computational and Analytical Insights
  • Electrostatic Potential: The benzodioxole-thiazole core likely exhibits electron-deficient regions (thiazole) and electron-rich regions (benzodioxole), as seen in Multiwfn-based analyses of similar heterocycles .
  • Thermal Stability : Higher melting points in chlorinated derivatives (e.g., Compound 3b, mp 171–172°C vs. 3a, 133–135°C) suggest enhanced crystallinity due to halogenated aryl groups .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and what reaction conditions are critical for optimizing yields?

The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. A common approach uses DMF as a solvent and K₂CO₃ as a base to facilitate nucleophilic substitution or coupling reactions. Temperature control (room temperature to 80°C) and catalyst selection (e.g., palladium for cross-couplings) significantly impact yield and purity. Microwave-assisted synthesis has been reported to enhance reaction efficiency in similar heterocyclic systems .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

1H/13C NMR and FT-IR spectroscopy are critical for verifying functional groups (e.g., carboxamide, thiazole). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. TLC monitors reaction progress, and HPLC assesses purity (>95% is standard for research-grade material) .

Q. What solvents and catalysts are commonly employed in its synthesis, and why?

Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in coupling reactions, while toluene is used for reflux conditions in cyclization steps. Catalysts such as Pd(PPh₃)₄ (for Suzuki couplings) or EDCI/HOBt (for carboxamide formation) improve regioselectivity. Base selection (e.g., K₂CO₃ vs. NaH ) influences reaction kinetics and byproduct formation .

Q. How do the heterocyclic moieties (thiazole, pyrazole, benzo[d][1,3]dioxole) contribute to its biological activity?

The thiazole and pyrazole rings enable π-π stacking with biological targets (e.g., enzymes or receptors), while the benzo[d][1,3]dioxole group enhances metabolic stability. These moieties collectively improve binding affinity and selectivity, as observed in analogous compounds with anticancer and antimicrobial activities .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

DoE (Design of Experiments) models identify critical variables (e.g., solvent ratio, temperature gradient). For example, switching from conventional heating to microwave irradiation reduced reaction time from 24 hours to 2 hours in a related thiadiazole synthesis, achieving >85% yield .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Standardize assay protocols (e.g., cell lines, incubation time) and validate compound purity via LC-MS . Contradictions may arise from impurity-driven off-target effects or differences in solubility (use DMSO stock solutions with <0.1% water). Cross-reference data with structural analogs to identify SAR trends .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

Focus on modifying:

  • Pyrazole substituents (e.g., methyl vs. tert-butyl groups) to probe steric effects.
  • Thiazole-linked moieties (e.g., replacing benzo[d][1,3]dioxole with thiophene) to alter electronic properties. Use molecular docking to prioritize analogs with predicted binding to targets like COX-2 or EGFR .

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

The compound may undergo hydrolysis at the carboxamide bond in acidic environments. Stabilization strategies include:

  • Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring.
  • Encapsulation in liposomal formulations to prolong half-life in vitro .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

ADMET predictors (e.g., SwissADME) assess logP (target 2–4 for balance between solubility and membrane permeability) and CYP450 inhibition risks . MD simulations evaluate conformational flexibility in aqueous vs. lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide

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